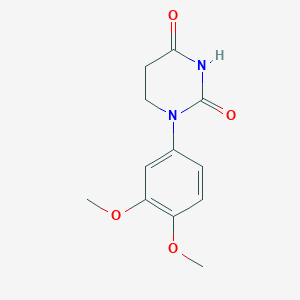

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- is a heterocyclic compound that belongs to the pyrimidinedione family This compound is characterized by its unique structure, which includes a pyrimidinedione core and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- can be achieved through several methods. One common approach involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea. This reaction is typically carried out in ethanol as a solvent and utilizes a Lewis acid catalyst such as nano-cellulose/BF3/Fe3O4 . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinedione core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidinedione derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidinediones exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The incorporation of a dimethoxyphenyl group may enhance these effects by improving solubility and bioavailability .

Antimicrobial Properties

Compounds related to 2,4(1H,3H)-pyrimidinedione have demonstrated antimicrobial activity against several pathogens. The presence of electron-donating groups like methoxy can increase the interaction with microbial targets, leading to enhanced efficacy .

Antileishmanial Activity

Recent studies have shown that certain pyrimidine derivatives possess significant antileishmanial effects. This suggests that 2,4(1H,3H)-pyrimidinedione could be explored for its potential to combat leishmaniasis .

Precursor for Drug Development

2,4(1H,3H)-Pyrimidinedione serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific diseases .

Biginelli Reaction

The compound can be synthesized through the Biginelli reaction, a well-known method for producing dihydropyrimidinones. This reaction involves the condensation of an aldehyde, urea or thiourea, and a β-ketoester or β-dicarbonyl compound. The presence of methoxy groups in the aromatic ring can facilitate this reaction under mild conditions .

Case Studies

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Quinazoline-2,4(1H,3H)-diones: These compounds share a similar core structure and exhibit comparable biological activities.

4-Hydroxy-2-quinolones: These compounds also have a heterocyclic structure and are known for their pharmaceutical applications.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications.

Biological Activity

The compound 2,4(1H,3H)-pyrimidinedione, 1-(3,4-dimethoxyphenyl)dihydro- (CAS No. not specified) is a derivative of pyrimidinedione that has garnered attention due to its potential biological activities. Pyrimidinediones are known for their diverse pharmacological properties, including antiviral and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.

- Molecular Formula: C12H14N2O4

- Molecular Weight: 250.25 g/mol

- Structure: The compound features a pyrimidinedione core with a dimethoxyphenyl substituent, which is critical for its biological activity.

-

Inhibition of Enzymatic Activity:

- Pyrimidinedione derivatives often act as inhibitors of key enzymes involved in nucleic acid synthesis.

- The compound has been shown to inhibit enzymes such as reverse transcriptase (RT), which is crucial for viral replication in HIV.

- Antiviral Activity:

- Antibacterial and Antifungal Properties:

Case Studies and Experimental Data

Structure-Activity Relationships (SAR)

The biological activity of 2,4(1H,3H)-pyrimidinedione derivatives is highly dependent on their chemical structure:

- Substituents: The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding to target enzymes.

- Positioning: Alterations at the N-1 position have been shown to significantly affect the compound's ability to inhibit viral replication and bacterial growth.

Properties

CAS No. |

195373-93-4 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H14N2O4/c1-17-9-4-3-8(7-10(9)18-2)14-6-5-11(15)13-12(14)16/h3-4,7H,5-6H2,1-2H3,(H,13,15,16) |

InChI Key |

KZXITGIEKXOHFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCC(=O)NC2=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.